molecular formula C15H10N2O B5856379 (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile

(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile

Cat. No.: B5856379
M. Wt: 234.25 g/mol
InChI Key: MUDHLZDDQIUVAD-UHFFFAOYSA-N
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Description

(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.079312947 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemosensors for pH Detection

  • A derivative of the compound, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), was designed and synthesized for intramolecular charge transfer (ICT) chemosensors to detect low pH values. The sensor exhibited a pH-dependent ratiometric absorption property and a reversible color change from yellow to colorless with increasing acid concentration, indicating its potential as a pH sensor (Kim, Kim, & Kim, 2014).

2. Optical and Fluorescence Properties

  • Studies on malononitrile derivatives, including those similar to (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile, have been conducted to investigate their optical properties. These compounds have been shown to exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions, making them useful in photophysical applications (Zhao, Xiao, Wu, & Fang, 2007).

3. Electroluminescence and Photovoltaic Properties

  • Research on conjugated polymers containing a 2-pyran-4-ylidene-malononitrile derivative revealed significant electroluminescence and photovoltaic properties. These findings suggest potential applications in light-emitting devices and solar cells (Lee & Liu, 2010).

4. Luminescent Properties for Organic Light-Emitting Diodes

  • Non-symmetric styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-malononitrile have been synthesized and studied for their spectral properties, showing potential for use in organic light-emitting diodes (OLEDs) (Zarins, Jubels, & Kokars, 2011).

5. Aggregation-Induced Emission Enhancement

  • The methylation of TPA-DCM, a compound similar to this compound, transforms its emission behavior, leading to aggregation-induced emission (AIE) and enhanced near-infrared emission. This discovery opens up new avenues for designing materials with specific optical properties (Yan, Laine, & Liu, 2019).

Mechanism of Action

Target of Action

It’s known that this compound is used as a dye intermediate and in the synthesis of electrooptical chromophores .

Mode of Action

It’s known that the compound is involved in organic base catalyzed knoevenagel reactions . This reaction is a form of condensation reaction, which typically involves the reaction of an aldehyde or ketone with a compound containing an acidic proton, resulting in the formation of a carbon-carbon double bond.

Biochemical Pathways

It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may play a role in photochemical reactions.

Result of Action

It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may have a role in photochemical reactions.

Action Environment

It’s known that the compound is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It’s also known that the compound should be stored in a cool, dark, well-ventilated place .

Safety and Hazards

The compound is harmful if swallowed or inhaled. It is a flammable solid . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Properties

IUPAC Name

2-(2-methyl-6-phenylpyran-4-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-7-13(14(9-16)10-17)8-15(18-11)12-5-3-2-4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDHLZDDQIUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
Reactant of Route 2
(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
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(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
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(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile
Reactant of Route 6
(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.